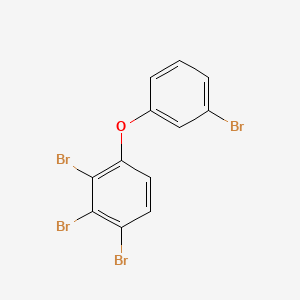

2,3,3',4-Tetrabromodiphenyl ether

Description

Contextualization within Polybrominated Diphenyl Ethers (PBDEs) Research

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. nih.goveuropa.eu There are 209 possible individual PBDE compounds, known as congeners, which differ in the number and position of bromine atoms on the two phenyl rings of the diphenyl ether structure. nih.govcdc.gov These congeners are grouped into ten homologous groups based on the number of bromine atoms. cdc.gov

PBDEs were not typically used as single congeners but as commercial mixtures, primarily PentaBDE, OctaBDE, and DecaBDE. researchgate.net These mixtures contain a range of different congeners. cdc.gov Research into PBDEs is extensive due to their persistence in the environment, their ability to bioaccumulate in organisms, and their potential for long-range transport. nih.govnih.gov They are considered persistent organic pollutants (POPs) and are regulated under the Stockholm Convention. nih.govmdpi.com The focus of much of this research has been on the congeners that are most abundant in these commercial mixtures and, consequently, most frequently detected in the environment and in biological samples, such as BDE-47, BDE-99, BDE-153, and BDE-209. nih.govepa.gov 2,3,3',4-Tetrabromodiphenyl ether (BDE-68) is a tetrabrominated congener and is studied within this broader context of understanding the environmental fate and behavior of the entire class of PBDEs.

Historical Perspective of Brominated Flame Retardant (BFR) Use and Environmental Presence

Brominated flame retardants (BFRs) became commercially significant in the 1970s to meet new fire safety standards for a wide array of products. nih.govnih.gov Their primary function is to inhibit or delay combustion in materials like plastics used in electronics, textiles, and polyurethane foam for furniture. nih.govwikipedia.org PBDEs are a major group within the BFRs and were incorporated as additives, meaning they were physically mixed with the material rather than chemically bound to it. researchgate.net

This additive nature has significant environmental consequences. Over the lifetime of a product, and especially during disposal and recycling, the PBDEs can leach, volatilize, or abrade from the material. researchgate.netresearchgate.net This leads to their release into the environment, contaminating air, dust, soil, and water. europa.euresearchgate.net Industrial manufacturing sites were initial sources of release, but the widespread distribution of consumer products has created a diffuse source of PBDEs into the environment from households and landfills. nih.govresearchgate.net

The production and use of the PentaBDE and OctaBDE commercial mixtures were phased out in many parts of the world, including the United States and the European Union, in the mid-2000s due to growing concerns about their environmental and health impacts. europa.eunih.govnih.gov The DecaBDE mixture faced similar restrictions later. nih.govwikipedia.org Despite these phase-outs, the long service life of products containing these chemicals and their persistence means that they continue to be released into the environment from older products still in use or in waste streams. nih.govresearchgate.net Consequently, BFRs, including various PBDE congeners, are now ubiquitous environmental contaminants found in diverse locations, from industrial areas to remote arctic regions. nih.gov

Overview of Global Research Trends and Academic Focus Areas

Global research on PBDEs has evolved from initial detection and quantification in various environmental compartments to more detailed investigations into their fate, transport, and effects. A significant portion of academic focus has been on the most prevalent congeners found in commercial mixtures and their subsequent detection in environmental and human samples, such as BDE-47, BDE-99, BDE-153, and the fully brominated BDE-209. nih.govepa.gov

Current research trends include:

Environmental Monitoring: Continued monitoring of PBDE levels in air, water, soil, sediment, and biota to understand spatial and temporal trends, especially following regulatory phase-outs. nih.gov This includes tracking congeners like BDE-68 to build a comprehensive contamination profile.

Source Apportionment: Identifying the primary sources of PBDEs in the environment, including legacy sources from old products and potential ongoing emissions from recycling activities or waste disposal sites. researchgate.net

Degradation and Metabolism: Investigating the transformation of PBDEs in the environment and in organisms. This is particularly relevant for BDE-68, as it can be a potential breakdown product of higher brominated ethers.

Human Exposure Pathways: Quantifying human exposure to PBDEs through various routes, with ingestion of contaminated dust and food being major pathways. nih.gov

Academic studies often focus on specific matrices where PBDEs are found. For example, high concentrations have been detected in indoor dust, human tissues (including blood, breast milk, and adipose tissue), and wildlife, particularly aquatic organisms. nih.govmdpi.com Research on individual congeners like this compound is essential for a complete risk assessment of the entire PBDE class.

| Matrix Type | Examples | Relevance |

|---|---|---|

| Environmental | Indoor Dust, Air, Soil, Sediment, Water nih.gov | Indicates environmental contamination and potential exposure pathways. |

| Biota | Fish, Marine Mammals, Birds nih.govmdpi.com | Demonstrates bioaccumulation and biomagnification in food webs. |

| Human | Blood Serum, Breast Milk, Adipose Tissue nih.gov | Confirms human body burden and exposure levels. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(6-7)17-10-5-4-9(14)11(15)12(10)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHUMJGEWQPWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881108 | |

| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Composition of commercial Tetrabromodiphenyl ether: 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether and 6-7% hexabromodiphenyl ether." [HSDB] | |

| Record name | Tetrabromodiphenyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.20X10-6 mm Hg at 25 °C | |

| Details | Sjodin A et al; Environ Int 29: 829-39 (2003) | |

| Record name | Tetrabromodiphenyl Ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

446254-27-9, 40088-47-9 | |

| Record name | 2,3,3',4-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Tribromo-4-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GBI36957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrabromodiphenyl Ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of 2,3,3 ,4 Tetrabromodiphenyl Ether

Congener Profiles and Isomeric Distribution in Environmental Matrices

The congener profile, or the relative abundance of different PBDE congeners, in environmental samples can provide insights into the sources and transformation processes of these contaminants. While numerous studies have characterized PBDE congener profiles in various matrices, the contribution of 2,3,3',4-Tetrabromodiphenyl ether to these profiles is typically minor and often not explicitly detailed. researchgate.net The isomeric distribution of BDE-35 in environmental samples is also not a widely researched topic.

Temporal and Spatial Trends of Environmental Concentrations

Tracking the changes in environmental concentrations of pollutants over time (temporal trends) and across different geographic areas (spatial trends) is crucial for assessing the effectiveness of regulatory measures. For the more prominent PBDE congeners, such as BDE-47, studies have shown decreasing trends in some regions following their phase-out. epa.gov However, due to the lack of historical and widespread monitoring data for this compound, establishing its temporal and spatial trends is currently not feasible.

Sources and Environmental Release Pathways

Anthropogenic Sources and Industrial Context

Polybrominated diphenyl ethers (PBDEs) are a class of man-made organobromine compounds that have been used as flame retardants in a wide array of products since the 1970s. ipcp.chwikipedia.orgenvironment-agency.gov.uk These products include plastics, textiles, electronic equipment, and polyurethane foams used in furniture and vehicles. ipcp.chwikipedia.orgontosight.ainih.gov The commercial production of PBDEs began in 1976, with products sold under various trade names. nih.gov

Commercial PBDEs are mixtures of different congeners, and 2,3,3',4-Tetrabromodiphenyl ether is a component of some of these mixtures. Specifically, it is found in commercial pentabromodiphenyl ether (pentaBDE). wikipedia.org Commercial pentaBDE was primarily used as a flame retardant in flexible polyurethane foam and was also used in printed circuit boards. wikipedia.org The production of pentaBDE in the United States ceased at the end of 2004 due to a voluntary phase-out by the sole U.S. manufacturer. epa.gov Similarly, its use has been restricted or banned in other regions like Europe and Japan. ipcp.chontosight.ai

The annual global demand for pentaBDE was estimated at 7,500 tonnes in 2001, with the Americas accounting for the vast majority of this consumption. wikipedia.org Although production in many Western countries has stopped, it is possible that manufacturing continues in other parts of the world. wikipedia.org

Release Mechanisms from Commercial Products

PBDEs, including this compound, are released into the environment during the manufacturing of products containing them, as well as from the products themselves throughout their lifecycle. wikipedia.orgontosight.ai

As additive flame retardants, PBDEs are physically mixed with the polymer matrix of materials rather than being chemically bound. This makes them susceptible to leaching and volatilizing out of the products over time. novachem.com.aunih.gov Everyday items such as furniture with polyurethane foam, textiles, and plastics in electronic devices can slowly release PBDEs into indoor and outdoor environments. environment-agency.gov.uknih.gov This release contributes to their presence in air, dust, soil, and water. wikipedia.org

A significant pathway for the release of this compound and other PBDEs into the environment is through the dismantling and recycling of electronic waste (e-waste). ontosight.ainih.gov E-waste contains various plastics and components treated with flame retardants. mdpi.com Improper and informal e-waste recycling activities, which are common in some parts of the world, often involve crude methods like open burning to recover valuable metals. These practices lead to the direct release of PBDEs into the air, soil, and water. route-fifty.com

Studies have shown that concentrations of PBDEs in the environment near e-waste dismantling sites are significantly elevated. route-fifty.com For instance, in some e-waste dismantling areas in China, soil concentrations of PBDEs have been found to be alarmingly high. route-fifty.com The amount of e-waste generated globally is substantial and continues to grow, posing an ongoing source of PBDE emissions. mdpi.comnih.gov

The following table provides a summary of PBDE concentrations found in various components of e-waste:

Table 1: Average PBDE Concentrations in E-Waste Components| E-Waste Component | Average PBDE Concentration (mg/kg) |

|---|---|

| TV Rear Covers (before 2000) | 145,027 |

| TV Rear Covers (after 2000) | 14,049 |

| Refrigerator Components | Up to 445 |

Source: nih.gov

Secondary Emission Sources and Recycling Research

Once released into the environment, PBDEs can undergo transformation processes that lead to the formation of other, sometimes more volatile, congeners. For example, under UV irradiation, higher brominated PBDEs can break down into less-brominated forms. pops.int This creates secondary sources of these pollutants in the environment. pops.int

Research into the recycling of materials containing PBDEs is ongoing. The focus is on developing methods to manage and treat e-waste in an environmentally sound manner to prevent the release of these hazardous substances. unfccc.intnih.gov Studies have explored the substance flow of brominated flame retardants in recycling plants to better understand and control their emissions. nih.gov Furthermore, research is being conducted on the biodegradation of PBDEs by microorganisms isolated from e-waste recycling areas, which could offer a potential remediation strategy. acs.org The development of fully recyclable polymer networks presents a promising avenue for creating more sustainable alternatives to plastics that currently rely on additive flame retardants like PBDEs. acs.org

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the provided outline.

The search for specific research findings on the environmental fate, transport, degradation, and transformation of this particular isomer did not yield sufficient data to populate the requested sections and subsections. The vast majority of scientific studies on tetrabromodiphenyl ethers concentrate on more environmentally prevalent and commercially significant isomers, such as 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47).

While some information was found for a closely related isomer, 2,3',4,4'-Tetrabromodiphenyl ether (BDE-66), providing this information would directly contradict the strict instruction to focus exclusively on this compound. Adhering to the principles of scientific accuracy and the specific constraints of the request, an article on this compound cannot be produced at this time due to the lack of available research data.

Environmental Fate and Transformation of 2,3,3 ,4 Tetrabromodiphenyl Ether

Degradation and Transformation Processes

Biotic Degradation Studies

The transformation and breakdown of 2,3,3',4-Tetrabromodiphenyl ether (BDE-35) by living organisms are crucial processes determining its persistence and impact in the environment. These biotic degradation studies encompass a range of metabolic pathways under different environmental conditions.

Under anaerobic conditions, the primary biodegradation pathway for many polybrominated diphenyl ethers (PBDEs), including congeners similar to BDE-35, is reductive debromination. This process involves the removal of bromine atoms from the diphenyl ether structure, typically leading to the formation of lower-brominated congeners.

Studies on the closely related and more frequently studied congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provide significant insights into the likely anaerobic fate of BDE-35. Research has demonstrated that anaerobic microbial communities, particularly those containing Dehalococcoides species, can reductively debrominate BDE-47. nih.gov In these studies, BDE-47 was transformed into lower-brominated diphenyl ethers such as BDE-17 (2,2',4-tribromodiphenyl ether) and BDE-4 (2,2'-dibromodiphenyl ether). nih.gov The presence of other chlorinated compounds like trichloroethene (TCE) can sometimes inhibit the debromination of PBDEs. nih.gov

The rate of anaerobic debromination can be influenced by various environmental factors. For instance, in anaerobic sediments, the presence of different types of wastewater with varying nutrient levels can significantly impact the degradation efficiency of BDE-47. nih.gov Degradation has been observed to be more rapid in municipal sewage with low carbon and nitrogen concentrations compared to livestock or shrimp pond wastewater with higher nutrient loads. nih.gov This difference is linked to factors like iron reduction rates and the abundance of organohalide-respiring bacteria (OHRB). nih.gov Furthermore, the addition of biochar to anaerobic sediments has been shown to accelerate the reductive debromination of BDE-47, possibly by enhancing the activity of iron-reducing and dehalogenating bacteria. researchgate.net

The specific microbial communities involved play a critical role. For example, Acetobacterium sp. has been identified as a key player in the anaerobic degradation of BDE-47. nih.gov The composition of the microbial community, including the presence of specific dehalogenating genera like Dehalobacter, Dehalococcoides, Dehalogenimonas, and Desulfitobacterium, is crucial for efficient debromination. researchgate.net

Table 1: Anaerobic Debromination Products of a Related Congener (BDE-47)

| Parent Compound | Degradation Product(s) | Key Microorganisms | Reference |

| BDE-47 | BDE-17, BDE-4 | Dehalococcoides species, Acetobacterium sp. | nih.gov |

In aerobic environments, the biodegradation of BDE-35 and related congeners often proceeds through hydroxylation, a process where a hydroxyl (-OH) group is added to the aromatic ring. This is a key initial step in the breakdown of the molecule.

Studies on BDE-47 have shown that aerobic bacteria can utilize it as a carbon source. For example, a strain of Acinetobacter sp. isolated from activated sludge was found to degrade BDE-47, with 4-hydroxy-BDE identified as a major product. nih.gov Similarly, a novel Bacillus sp. strain isolated from an electronic waste recycling site demonstrated the ability to degrade BDE-47 under aerobic conditions. researchgate.net Interestingly, in this case, lower brominated diphenyl ethers were not detected, suggesting a degradation pathway that does not primarily involve debromination. researchgate.net

Fungi are also capable of aerobically degrading PBDEs. The white-rot fungus Phanerochaete chrysosporium can effectively degrade BDE-47, with its extracellular enzymes playing a significant role. nih.gov The degradation process leads to the formation of several mono-hydroxylated PBDEs and bromophenols. nih.gov The proposed pathways suggest that hydroxylation is a more favorable transformation route than debromination for BDE-47 under these conditions. nih.gov

The addition of co-substrates can have varied effects on aerobic biodegradation. While some studies report that additional carbon sources can enhance the degradation efficiency of BDE-47, others have found that co-substrates may decrease the degradation rate. researchgate.net

Table 2: Aerobic Biodegradation Products of a Related Congener (BDE-47)

| Parent Compound | Degradation Product(s) | Key Microorganisms/Enzymes | Reference |

| BDE-47 | 4-OH-BDE | Acinetobacter sp. | nih.gov |

| BDE-47 | 5-OH-BDE-47, 4'-OH-BDE-17, 6-OH-BDE-47, 2'-OH-BDE-28, 2,4-DBP, 4-BP | Phanerochaete chrysosporium (extracellular enzymes) | nih.gov |

In anaerobic environments, the abundance and activity of specific organohalide-respiring bacteria are critical for reductive debromination. nih.gov Studies have shown that in sediments where BDE-47 degradation is efficient, there is a higher abundance of bacterial groups known for their ability to degrade PBDEs. nih.gov The family Dehalococcoidaceae is particularly important in this context. nih.gov The structure of the total bacterial community can differ significantly depending on environmental conditions, such as the nutrient levels in wastewater, which in turn affects the degradation efficiency. nih.gov

Under aerobic conditions, the presence of bacteria capable of producing oxygenase enzymes is crucial for initiating the degradation of PBDEs through hydroxylation. The isolation of specific strains like Acinetobacter sp. and Bacillus sp. that can utilize BDE-47 as a sole carbon source highlights the specialized metabolic capabilities required for this process. nih.govresearchgate.net The microbial communities in environments contaminated with PBDEs, such as electronic waste recycling sites, can be a source of novel degrading microorganisms. researchgate.net

The interaction between different microbial groups can also influence degradation. For example, in anaerobic sediments, the interplay between iron-reducing bacteria (e.g., Geobacter) and dehalogenating bacteria appears to be important for the reductive debromination of BDE-47. researchgate.net

Plants can play a role in the transformation of PBDEs, including congeners like BDE-35, through uptake from the soil and subsequent metabolic processes. The extent of uptake and transformation is dependent on the plant species, soil characteristics, and the specific PBDE congener.

Studies have shown that plants can take up PBDEs through their roots and, to a lesser extent, through their leaves from the atmosphere. core.ac.ukresearchgate.net Once inside the plant, PBDEs can be metabolized. One of the dominant transformation mechanisms observed for other PBDEs, such as BDE-99, in plants like rice, wheat, and soy is O-methylation of hydroxylated metabolites. core.ac.uk Debromination of PBDEs has also been demonstrated in plants. core.ac.uk

The transformation of PBDEs within plant tissues can lead to the formation of various metabolites, including hydroxylated and methoxylated derivatives. These transformation products may have different toxicological properties compared to the parent compounds.

Modeling of Environmental Fate

Modeling is a valuable tool for predicting the environmental fate and transport of chemicals like this compound. These models integrate information on the chemical's properties, environmental conditions, and transformation processes to estimate its distribution and persistence in various environmental compartments.

For PBDEs, environmental fate models can be used to predict their partitioning between air, water, soil, and sediment. The octanol-water partition coefficient (Kow) is a key parameter used in these models to estimate the tendency of a chemical to associate with organic matter in soil and sediment and to bioaccumulate in organisms. core.ac.uk

Simple predictive models have been developed to quantify the root concentration factor (RCF) and transfer factor (TF) of PBDEs in plants, which describe the uptake from soil into roots and the translocation from roots to shoots, respectively. core.ac.uk These models often use log Kow values and the organic content of the soil or the lipid content of the plants as key input parameters. core.ac.uk

Modeling the uptake of gaseous forms of contaminants by plants is also important. For instance, models have been developed to describe the uptake of gaseous sulfur-35 (B81441) by plant leaves, a process that could be analogous to the atmospheric deposition and uptake of semi-volatile PBDEs. service.gov.uk Such models consider processes like direct contamination of edible parts and translocation of the substance from inedible to edible parts of the plant. service.gov.uk

Bioaccumulation, Biomagnification, and Trophic Transfer

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation of polybrominated diphenyl ethers (PBDEs) in aquatic environments is a significant concern due to their persistence and hydrophobicity. While specific studies on the bioaccumulation of 2,3,3',4-tetrabromodiphenyl ether are not as numerous as for other congeners, available data indicate its potential for uptake by aquatic life.

In a study of a freshwater food web in a shallow lake within the Yangtze River Delta, various PBDE congeners were analyzed in 23 aquatic species. While the study focused on a range of PBDEs, it provides context for the bioaccumulation potential of tetrabromodiphenyl ethers in general. The research found that PBDEs were detected in all aquatic organisms, indicating their ubiquity in the investigated ecosystem. nih.gov For all PBDE congeners studied, Bioconcentration Factor (BCF) values were found to be higher than 5000 L/kg, and Biota-Sediment Accumulation Factor (BSAF) values were higher than 1, suggesting that PBDEs are highly bioaccumulative in aquatic organisms in this region. nih.gov

Another study on the marine food web of Liaodong Bay, North China, analyzed 21 PBDE congeners. The total concentrations of PBDEs in all samples ranged from 0.87 to 91.4 ng/g lipid weight (lw), with BDE-47 being the predominant congener. nih.gov While this study did not specifically single out this compound for detailed analysis, the general findings for tetrabromodiphenyl ethers suggest a high potential for bioaccumulation in marine organisms.

Research on the detoxification of PBDEs in fish liver cells has shown that the process varies depending on the congener. For instance, while some congeners are metabolized, others like BDE-47 were found to be more resistant to metabolism in certain fish species, which can contribute to their bioaccumulation. The specific bioaccumulation behavior of this compound would similarly depend on the species-specific metabolic capabilities.

Table 1: General Bioaccumulation Data for Tetrabromodiphenyl Ethers in Aquatic Organisms

| Parameter | Value | Organism Group | Location | Source |

| Bioconcentration Factor (BCF) | >5000 L/kg | Various aquatic organisms | Yangtze River Delta | nih.gov |

| Biota-Sediment Accumulation Factor (BSAF) | >1 | Various aquatic organisms | Yangtze River Delta | nih.gov |

| Total PBDE Concentration | 0.87-91.4 ng/g lw | Marine organisms | Liaodong Bay, North China | nih.gov |

Note: This table presents generalized data for tetrabromodiphenyl ethers as specific comprehensive data for this compound is limited.

Bioaccumulation Potential in Terrestrial Organisms

Information regarding the specific bioaccumulation of this compound in terrestrial organisms is scarce in the available scientific literature. However, studies on PBDEs in terrestrial ecosystems provide some insights. For example, research on sheep from the Xilingol grassland in Inner Mongolia, China, detected various PBDE congeners in different organs. The concentrations of total PBDEs varied across tissues, with the heart, stomach, and lungs showing higher levels. osti.gov This indicates that PBDEs can accumulate in the tissues of terrestrial mammals through pathways such as ingestion of contaminated soil and vegetation, as well as inhalation of airborne particles. osti.gov

Another study in a terrestrial food web in North China, based on prey deliveries, highlights the transfer of these contaminants through the food chain. osti.gov The bioaccumulation in terrestrial organisms is influenced by factors like the organism's diet, metabolic rate, and the specific properties of the PBDE congener. Given the lipophilic nature of tetrabromodiphenyl ethers, they are expected to accumulate in the fatty tissues of terrestrial animals. However, without specific studies on this compound, its precise bioaccumulation potential in terrestrial ecosystems remains an area for further research.

Trophic Transfer and Food Web Dynamics

The transfer of this compound through food webs is a critical aspect of its environmental risk profile. Trophic transfer can lead to the biomagnification of this compound in higher-level organisms.

A study of a marine food web in Liaodong Bay, North China, investigated the trophic transfer of various PBDE congeners. The trophic magnification factor (TMF), a measure of a chemical's concentration increase with each trophic level, was calculated. For the sum of PBDEs, the TMF value was 3.50 for the entire food web, indicating that, as a group, PBDEs biomagnify. nih.gov The study also noted that the ratios of certain PBDE congeners changed with increasing trophic levels, suggesting that metabolic processes influence the congener profile during trophic transfer. nih.gov

In a freshwater food web of a shallow lake in the Yangtze River Delta, the TMF values for most of the studied PBDE congeners were significantly higher than 1, indicating biomagnification. nih.gov For instance, the TMF for BDE-28, a tribromodiphenyl ether that can be a metabolite of tetrabromodiphenyl ethers, was 1.65. nih.gov The study also found that the biomagnification potential of PBDE congeners was significantly influenced by their octanol-water partition coefficient (log Kow). nih.gov

Research on a modified freshwater food web in the St. Lawrence River, Canada, also explored the trophic transfer of PBDEs. The study calculated biota-sediment accumulation factors (BSAFs) ranging from 0.6 to 436 and biomagnification factors (BMFs) from 0.2 to 475, highlighting the significant potential for trophic transfer and biomagnification of these compounds. researchgate.net Although these studies provide a general picture for PBDEs, specific TMF and BMF values for this compound are not explicitly reported, warranting more focused research.

Biomagnification Factors and Methodologies for Assessment

Biomagnification factors (BMFs) are essential metrics for quantifying the potential of a chemical to accumulate in an organism from its diet. The assessment of BMFs typically involves the analysis of contaminant concentrations in a predator and its prey.

In a study of the Lake Michigan food web, BMFs were calculated for various PBDE congeners. The study found that lower-brominated congeners like BDE-47 and BDE-100 were found to biomagnify. wikipedia.org The assessment of biomagnification can also be done at a food web level using the trophic magnification factor (TMF), which is derived from the slope of the relationship between the contaminant concentration and the trophic level of organisms in the food web. nih.gov

Methodologies for assessing biomagnification require careful consideration of the ecosystem's specific characteristics, including the length of the food chain and the feeding habits of the organisms. wikipedia.orgnih.gov For instance, studies have shown that biomagnification can be more pronounced in marine organisms due to longer food chains compared to freshwater systems. nih.gov The assessment of BMFs and TMFs for this compound would require targeted field studies that measure its concentration in various trophic levels of a specific food web. Currently, there is a lack of such specific data in the published literature.

Table 2: Trophic Magnification Factors (TMFs) for Select PBDE Congeners

| PBDE Congener | Trophic Magnification Factor (TMF) | Food Web Location | Source |

| ΣPBDEs | 3.50 | Liaodong Bay, North China (Marine) | nih.gov |

| BDE-28 | 1.65 | Yangtze River Delta (Freshwater) | nih.gov |

In Vivo Metabolism and Metabolite Formation in Organisms (e.g., hydroxylated and debrominated products)

The in vivo metabolism of this compound can significantly influence its bioaccumulation potential and toxicity. Metabolism of PBDEs can occur through various pathways, including hydroxylation and debromination.

While specific in vivo metabolism studies for this compound are limited, research on similar congeners provides valuable insights. For example, in vitro studies using human hepatocytes have demonstrated that some PBDE congeners can be metabolized to form hydroxylated (OH-PBDEs) and debrominated products. nih.govnih.gov Specifically, the exposure of human liver cells to BDE-99 resulted in the formation of two monohydroxylated pentabrominated diphenyl ether metabolites and a tetrabrominated metabolite, suggesting that debromination occurred. nih.gov

In vivo studies in rats and mice with BDE-47 have shown the formation of glutathione (B108866) conjugates excreted in bile, and a glucuronide and a sulfate (B86663) conjugate of 2,4-dibromophenol (B41371) in urine, indicating cleavage of the ether bond. nih.gov The metabolism of PBDEs is species-specific and depends on the congener's structure. For instance, some fish have been shown to metabolize higher brominated congeners to lower brominated ones through reductive debromination.

The formation of hydroxylated metabolites is of particular concern as they can have higher toxicity than the parent compounds. nih.gov These metabolites have been detected in various organisms, indicating that in vivo metabolism is an important pathway affecting the environmental fate of PBDEs. Further research is needed to elucidate the specific metabolic pathways and the resulting metabolites of this compound in different organisms.

Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation and Extraction Techniques for Diverse Matrices (e.g., soil, sediment, water, biota, air)

Effective sample preparation is a critical first step to isolate and concentrate 2,3,3',4-Tetrabromodiphenyl ether from complex environmental samples, thereby minimizing matrix interference and enhancing detection sensitivity. The choice of extraction technique depends heavily on the specific characteristics of the sample matrix.

For solid matrices such as soil and sediment , common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). These techniques utilize organic solvents to efficiently extract PBDEs from the solid phase.

In water samples, the low concentrations of PBDEs necessitate a pre-concentration step. Solid-phase extraction (SPE) is widely employed, using sorbents like polystyrene-divinylbenzene to adsorb the analytes from a large volume of water, which are then eluted with a small volume of organic solvent. researchgate.net

For biota , including tissues from fish and marine mammals, the primary challenge is the high lipid content, which can interfere with subsequent analysis. researchgate.net The extraction process often involves homogenization of the tissue followed by extraction with organic solvents. A crucial subsequent step is lipid removal, which can be accomplished using techniques such as gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid. researchgate.net For instance, a method for analyzing PBDEs in serum samples involved automated solid-phase extraction with a polystyrene-divinylbenzene sorbent, followed by a clean-up step using a sulfuric acid-silica column to eliminate lipids. researchgate.net

Air sampling for PBDEs typically involves the use of high-volume air samplers equipped with glass fiber filters (GFFs) to capture particulate-bound compounds and polyurethane foam (PUF) plugs to trap gas-phase compounds. The filters and PUF plugs are then extracted using appropriate solvents.

Regardless of the matrix, the sample handling process is critical to prevent contamination and analyte loss. For example, since PBDEs are susceptible to photolytic debromination when exposed to UV light, samples should be protected from light during collection and transport, often by using amber glass containers. alsglobal.com

Table 1: Common Sample Preparation and Extraction Techniques for this compound

| Matrix | Technique | Description | Key Considerations |

| Soil/Sediment | Soxhlet Extraction | Continuous extraction with a cycling solvent. | Time-consuming, large solvent volume. |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. | Faster, less solvent consumption than Soxhlet. | |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and accelerate extraction. | Rapid, efficient. | |

| Water | Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | Effective for pre-concentration from large volumes. |

| Biota | Homogenization & Solvent Extraction | Mechanical disruption of tissues followed by extraction with organic solvents. | Requires subsequent lipid removal. |

| Gel Permeation Chromatography (GPC) | Size-exclusion chromatography to separate large lipid molecules from smaller analytes. | Effective for lipid cleanup. | |

| Air | High-Volume Air Sampling | Collection of particulate and gas-phase compounds on filters and sorbents. | Requires subsequent solvent extraction of collection media. |

Advanced Separation and Detection Methods

Following extraction and cleanup, advanced chromatographic and mass spectrometric techniques are employed for the separation and detection of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of PBDEs. osti.govwaters.com Gas chromatography separates the different PBDE congeners based on their volatility and interaction with the stationary phase of the chromatographic column. osti.govwaters.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.

Triple quadrupole GC-MS/MS instruments, operating in selected reaction monitoring (SRM) mode, offer high selectivity and sensitivity, which are crucial for detecting ultra-trace levels of PBDEs in complex matrices. thermofisher.com This technique minimizes interferences from the sample matrix and background chemical ions, reducing the likelihood of false positives. thermofisher.com The use of specialized GC columns, such as the 15 m Thermo Scientific™ TraceGOLD™ TG-PBDE capillary column, can significantly increase sample throughput. thermofisher.com

For highly complex samples where co-elution of analytes can be a significant issue, comprehensive two-dimensional gas chromatography (GCxGC) provides superior separation power. mosh-moah.de In GCxGC, two different GC columns with different separation mechanisms are coupled together. mosh-moah.de This allows for a much greater separation of complex mixtures, with the results displayed as a two-dimensional chromatogram. mosh-moah.de GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) or a micro-electron capture detector (µECD) has proven to be a valuable tool for identifying PBDEs and their decomposition products. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the precise determination of the elemental composition of an analyte. nih.govmeasurlabs.com This high level of accuracy is invaluable for the unambiguous identification of target compounds, especially in complex environmental samples. thermofisher.com GC coupled with HRMS is considered a reliable technique for determining PBDE concentrations in biological tissues, offering high selectivity and sensitivity. nih.govresearchgate.net The instrument detection limit for 2,3',4,4'-tetrabromodiphenyl ether (BDE-66) using GC/HRMS has been reported to be as low as 0.1 picograms. nih.govresearchgate.net

A novel approach for the rapid analysis of PBDEs in solid samples without extensive sample preparation is the use of a Direct Insertion Probe (DIP) combined with HRMS. thermofisher.com This method allows for the characterization of target compounds solely through accurate mass determination, significantly reducing analysis time. thermofisher.com

Quality Assurance and Quality Control (QA/QC) in PBDE Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in PBDE analysis. researchgate.net Given the ubiquitous nature of PBDEs, the potential for contamination during sample collection, preparation, and analysis is a significant concern. researchgate.net

A comprehensive QA/QC program includes several key elements:

Method Blanks: These are analyzed with each batch of samples to monitor for contamination introduced during the analytical process.

Spiked Samples (Matrix Spikes): A known amount of the target analyte is added to a sample to assess the accuracy of the method in a specific matrix.

Duplicate Analyses: Analyzing a sample twice provides a measure of the precision of the method. epa.gov

Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of PBDEs is used to validate the accuracy of the analytical method. nih.gov

Internal Standards: Isotopically labeled standards (e.g., ¹³C-labeled PBDEs) are added to samples before extraction to correct for losses during sample preparation and analysis. researchgate.net

The use of internal standard calibration is a common quantification method. eeer.org To ensure data quality, it is recommended that duplicate analyses are performed on approximately 10% of the samples and that blanks and spiked samples are included in each analytical batch. epa.gov

Method Development for Emerging Metabolites and Transformation Products

Research into the environmental fate and toxicology of this compound has highlighted the importance of identifying and quantifying its metabolites and transformation products. These compounds can have different toxicological properties than the parent compound. For example, studies have investigated the metabolism of BDE-47, a structurally similar tetrabromodiphenyl ether, and identified hydroxylated metabolites (OH-PBDEs) and other degradation products. nih.govnih.gov

Developing analytical methods for these emerging compounds presents new challenges. Metabolites are often more polar than the parent PBDEs, which may require different extraction and chromatographic conditions. Techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are being used for metabolomics analysis to investigate the effects of PBDEs on cellular metabolism. nih.gov Transcriptome analysis is another tool being used to understand the mechanisms of action of PBDEs and their metabolites. nih.govmdpi.com

The development of methods for these transformation products often involves synthesizing analytical standards and optimizing instrumental parameters to achieve the necessary sensitivity and selectivity for their detection in complex environmental and biological matrices.

Ecological Implications and Ecotoxicological Research

Mechanistic Ecotoxicology in Aquatic Species

BDE-47 demonstrates significant toxicity to a wide range of aquatic organisms, from primary producers to vertebrates. Its effects are observed at different biological levels, from molecular and cellular alterations to impacts on population dynamics. nih.gov

Effects on Microalgae and Photosynthetic Systems

Microalgae, as the base of most aquatic food webs, are particularly vulnerable to BDE-47 contamination. High concentrations of BDE-47 have been shown to significantly inhibit the population growth of marine diatoms like Skeletonema costatum, with a 96-hour median effective concentration (EC50) of 293 μg L⁻¹. nih.gov Studies on Phaeodactylum tricornutum revealed that BDE-47 inhibits cell growth in a time- and concentration-dependent manner and causes damage to chloroplast morphology. nih.gov

The primary mechanism of toxicity in microalgae involves the disruption of photosynthesis. BDE-47 significantly inhibits the photosynthetic efficiency of photosystem II (PSII). nih.gov In P. tricornutum, BDE-47 exposure leads to a decrease in chlorophyll (B73375) content and the rate of oxygen evolution. nih.gov Transcriptomic analysis has shown that BDE-47 suppresses the transcription of numerous genes involved in chlorophyll synthesis, antenna proteins, electron transport, and carbon fixation. nih.gov This inhibition of photosynthesis can lead to an overproduction of reactive oxygen species (ROS), creating a feedback loop that further damages the chloroplast membrane and exacerbates the toxic effects. nih.gov Morphological damage is also evident, with studies on S. costatum showing drastic deformation of the siliceous valve and detachment of cellular processes at high BDE-47 concentrations. nih.gov

| Research Finding | Test Organism | Effect Concentration | Observed Effects | Reference(s) |

| Growth Inhibition | Skeletonema costatum | 96-h EC50: 293 μg L⁻¹ | Significant suppression of population growth. | nih.gov |

| Photosynthesis Inhibition | Phaeodactylum tricornutum | 4 mg L⁻¹ | Decreased chlorophyll content, oxygen evolution rate, and altered photosystem performance. | nih.gov |

| Gene Expression | Phaeodactylum tricornutum | 4 mg L⁻¹ | Suppression of 58 genes related to photosynthesis. | nih.gov |

| Morphological Damage | Skeletonema costatum | 100-600 μg L⁻¹ | Deformation of silicious valve, detachment of strutted processes. | nih.govmdpi.com |

Impacts on Invertebrates (e.g., crustaceans, rotifers)

Aquatic invertebrates are crucial links in the food chain and are significantly impacted by BDE-47. In the freshwater crustacean Daphnia magna, BDE-47 has been shown to depress reproductive output, with a no-observed-effect concentration (NOEC) of 14 μg/L. nih.govdeepdyve.com

The marine rotifer Brachionus plicatilis has been a key model for studying BDE-47's reproductive toxicity. Exposure to BDE-47 results in reproductive inhibition in a time- and concentration-dependent manner. nih.gov It can decrease life expectancy and the net reproductive rate. nih.gov Ultrastructural analysis of the ovary in B. plicatilis revealed severe damage following BDE-47 exposure, including wrinkled follicles and deformed nuclear membranes even at concentrations as low as 8 µg/L. nih.govnih.gov Furthermore, BDE-47 influences population dynamics by affecting the ratios of different female types and the production of resting eggs. nih.gov

| Research Finding | Test Organism | Effect Concentration | Observed Effects | Reference(s) |

| Reproductive Inhibition | Daphnia magna | NOEC: 14 μg/L | Depressed reproductive output. | nih.govdeepdyve.com |

| Reproductive Toxicity | Brachionus plicatilis | Medium to high concentrations | Decreased life expectancy, net reproductive rate, and intrinsic increase rate. | nih.gov |

| Ovary Damage | Brachionus plicatilis | 8 µg/L | Wrinkling of follicles and deformation of nuclear membranes. | nih.gov |

| Population Dynamics | Brachionus plicatilis | Not specified | Significant influence on population growth rate and reproductive parameters. | nih.gov |

Effects on Fish (e.g., endocrine system modulation, organ indices)

In fish, BDE-47 is known to be a developmental toxicant and an endocrine disruptor. Early life stage exposure in zebrafish (Danio rerio) can cause a range of adverse effects, including reduced survival, hatching rate, and increased rates of abnormalities such as pericardial and yolk sac edema. nih.gov It can also lead to altered swimming behavior, indicating neurotoxicity. nih.gov

BDE-47 significantly impacts the endocrine system, particularly the thyroid hormone axis. Studies have shown that it can interfere with the expression of genes related to thyroid hormone regulation. researchgate.net This disruption during critical developmental windows can lead to long-term physiological and behavioral impairments. nih.gov

The liver is a primary target organ for BDE-47 toxicity. In carp, dietary exposure can induce oxidative damage in the hepatopancreas. researchgate.net Histopathological changes and alterations in organ indices, such as the hepatosomatic index, are common sublethal endpoints. In some fish, BDE-47 exposure has led to an increase in liver size relative to body weight, indicating hepatic stress and potential damage. nih.gov Furthermore, early life exposure in fathead minnows (Pimephales promelas) resulted in significantly reduced clutch size and fecundity in adulthood, highlighting the long-lasting reproductive consequences. researchgate.net

| Research Finding | Test Organism | Observed Effects | Reference(s) |

| Developmental Toxicity | Zebrafish (Danio rerio) | Edema, reduced survival, altered swimming behavior. | nih.govnih.gov |

| Endocrine Disruption | Zebrafish (Danio rerio) | Down-regulation of thyroid hormone receptor beta (trβ) and transient down-regulation of transthyretin (ttr). | researchgate.net |

| Hepatotoxicity | Carp (Cyprinus carpio) | Oxidative damage and apoptosis in the hepatopancreas. | researchgate.net |

| Reproductive Effects | Fathead Minnow (Pimephales promelas) | Reduced clutch size and fecundity following early life exposure. | researchgate.net |

Mechanistic Ecotoxicology in Terrestrial Species (e.g., soil microorganisms, plants)

The ecotoxicological effects of BDE-47 are not limited to aquatic environments. Its presence in sewage sludge used as fertilizer can lead to soil contamination, posing a risk to terrestrial organisms. Research on the phytotoxicity of BDE-47 has shown significant adverse effects on various plant species.

In maize (Zea mays L.), BDE-47 has been found to inhibit seed germination and seedling development. This is accompanied by increased levels of malondialdehyde (MDA) and carbonyl groups in the roots, indicating lipid peroxidation and protein carbonylation. These effects suggest that BDE-47 induces oxidative stress in plants. While direct studies on soil microorganisms are less common, the observed phytotoxicity implies potential disruptions to soil microbial communities that are essential for nutrient cycling and soil health.

Sublethal Ecotoxicological Endpoints in Research Models

A significant portion of BDE-47 research focuses on sublethal effects, which can have profound long-term consequences for populations even at environmentally relevant concentrations. These endpoints provide early warnings of potential ecological damage.

In aquatic invertebrates, sublethal effects include reduced reproductive success in crustaceans like Daphnia magna and significant reproductive toxicity in rotifers. nih.govnih.gov In fish, altered swimming behavior in zebrafish larvae is a key sublethal neurotoxic endpoint. nih.gov Furthermore, changes in organ indices, such as the hepatosomatic index (liver-to-body weight ratio), serve as indicators of physiological stress. nih.gov Histopathological changes, like damage to the ultrastructure of ovaries in rotifers and liver tissue in fish, are also critical sublethal markers of BDE-47 toxicity. nih.govnih.gov

Understanding Molecular and Cellular Mechanisms of Environmental Stressors (e.g., oxidative stress, DNA damage, apoptosis, metabolic changes)

The toxicity of BDE-47 at the organismal level is rooted in its effects at the molecular and cellular levels. A primary mechanism of BDE-47 toxicity across a wide range of species is the induction of oxidative stress. nih.gov Exposure leads to an overproduction of reactive oxygen species (ROS), which can overwhelm the antioxidant defense systems of an organism. nih.govnih.gov This is evidenced by increased levels of lipid peroxidation products like malondialdehyde (MDA) and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). nih.govnih.govresearchgate.net In fish gills and hepatopancreas, significant changes in these antioxidant responses are observed. univpm.it

The excessive ROS production can lead to significant cellular damage, including DNA damage. Studies have demonstrated that BDE-47 can cause DNA strand breaks. This genotoxicity poses a long-term risk for mutations and potential carcinogenic effects.

Apoptosis, or programmed cell death, is another key molecular mechanism of BDE-47 toxicity. In carp, dietary exposure to BDE-47 has been shown to induce apoptosis in the hepatopancreas, primarily through the mitochondrial pathway. researchgate.net This involves the release of cytochrome c and the activation of caspases, leading to controlled cell death. researchgate.net In fish neutrophils, BDE-47 has been found to promote NETosis (a specific form of cell death) and induce autophagy and apoptosis. nih.gov

Ecological Risk Assessment Methodologies and Frameworks

Development of Ecological Risk Assessment Models for PBDEs

The ecological risk assessment of PBDEs, including congeners like 2,3,3',4-Tetrabromodiphenyl ether, relies on various models to predict their environmental behavior and potential for harm. These models are essential tools for understanding the distribution and impact of these persistent organic pollutants.

Fugacity-based models , such as the SimpleBox model, are also employed to assess the environmental fate of PBDEs. cadaster.eunih.gov These models predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment based on its physical-chemical properties. cadaster.eu For PBDEs, these models have shown that congeners with a higher number of bromine atoms tend to pose a greater risk to the environment. cadaster.eu

Bioaccumulation models are another critical component of the ecological risk assessment for PBDEs. These dynamic models simulate the uptake and transfer of congeners through the food web. nih.gov They utilize species-specific bioenergetic parameters to predict the contaminant load in organisms at different trophic levels. nih.gov Such models have been used to predict the bioaccumulation of PBDEs in aquatic food chains, demonstrating how these compounds can concentrate in higher-level predators. nih.gov

The development and application of these models follow conventional methods for ecological risk assessment, which include exposure characterization, effects characterization, and risk estimation. dtic.mil This framework allows for a systematic evaluation of the potential risks posed by substances like this compound to various ecosystems.

Approaches for Prioritizing Environmental Contaminants

Given the large number of PBDE congeners (209 in total), it is not feasible to conduct a full ecological risk assessment for each one. industrialchemicals.gov.au Therefore, various approaches have been developed to prioritize these contaminants for further investigation and potential regulation.

One common approach involves ranking chemicals based on their persistence, bioaccumulation, and toxicity (PBT) properties. mdpi.com Chemicals that are highly persistent, bioaccumulative, and toxic are given higher priority. For PBDEs, this has led to a focus on the tetrabrominated to hexabrominated congeners, as they are considered to be among the most toxic and bioaccumulative. industrialchemicals.gov.au

A more recent and mechanistic approach to prioritization is based on the receptor-bound concentration (RBC) . researchgate.net This method calculates the concentration of a chemical that is bound to specific nuclear receptors in an organism, providing a more direct measure of potential toxicity. researchgate.net A study using this approach to rank 49 PBDEs found that highly brominated congeners, such as BDE-209, should be a priority for control, alongside well-known lower brominated congeners like BDE-47 and BDE-99. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are also used to predict the properties and potential risks of a large number of chemicals, including PBDEs. nih.gov The QSPR-THESAURUS web tool, for example, uses QSARs to support the risk assessment and prioritization of all 209 PBDE congeners. cadaster.eunih.gov This tool has been used to demonstrate that PBDEs with more than five bromine atoms are predicted to have a non-zero risk and could be toxic to aquatic organisms under certain emission scenarios. cadaster.eu

The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has also prioritized PBDEs, declaring pentabromodiphenyl ether (pentaBDE) and octabromodiphenyl ether (octaBDE) as Priority Existing Chemicals for a full risk assessment due to their adverse health and environmental effects. industrialchemicals.gov.au This prioritization focuses on the tetrabrominated to hexabrominated congeners as the major contributors to risk. industrialchemicals.gov.au

While these prioritization frameworks are in place, specific data and ranking for this compound are often lacking in published studies, highlighting a need for further research on this particular congener.

Integration of Environmental Fate and Ecotoxicological Data in Risk Models

The integration of environmental fate and ecotoxicological data is a cornerstone of robust ecological risk assessment models for PBDEs. This integration allows for a comprehensive understanding of a chemical's potential impact on the environment.

Environmental fate data , which includes information on a chemical's persistence, potential for long-range transport, and partitioning behavior, is crucial for determining the environmental compartments where the chemical is likely to accumulate. For PBDEs, it is known that they tend to partition to organic carbon in soil and sediment. nih.gov This information is used as input for fugacity-based models to predict environmental concentrations.

Ecotoxicological data , such as the bioconcentration factors (BCFs) and toxicity data for various organisms, provides insight into the potential for a chemical to harm living organisms. The BCFs for tetrabrominated to hexabrominated diphenyl ethers in marine food webs can be significant, indicating a strong potential for bioaccumulation. nih.gov This data, along with toxicity endpoints from laboratory studies, is used to develop Species Sensitivity Distributions (SSDs) and derive safe concentration thresholds. nih.govnih.gov

The integration of these two types of data is often achieved through a risk quotient (RQ) approach. The RQ is calculated by dividing the predicted environmental concentration (PEC) by the predicted no-effect concentration (PNEC). A risk quotient greater than one suggests a potential for adverse ecological effects. For example, a study on BDE-47 and BDE-209 in surface waters in China calculated RQ values to assess the ecological risk. nih.gov The study found that while the risk was generally low, there were specific locations where the probability of medium ecological risk was notable. nih.gov

The following table illustrates the types of data that are integrated into ecological risk assessment models for PBDEs, using the well-studied congener BDE-47 as an example, due to the lack of specific data for this compound.

| Data Type | Parameter | Example Value for BDE-47 | Relevance to Risk Models |

| Environmental Fate | Persistence (Half-life in sediment) | High (not well quantified) | Determines the long-term presence in the environment. |

| Bioaccumulation Factor (BAF) | High | Predicts the potential for concentration in organisms. | |

| Octanol-Water Partition Coefficient (log Kow) | ~6.8 | Used in fugacity models to predict partitioning. | |

| Ecotoxicology | Acute Toxicity (LC50 for fish) | Varies by species | Input for Species Sensitivity Distributions (SSDs). |

| Chronic Toxicity (NOEC for invertebrates) | Varies by species | Input for deriving Predicted No-Effect Concentrations (PNECs). | |

| Predicted No-Effect Concentration (PNEC) - Chronic | 0.52 µg/L | Threshold for assessing risk based on environmental concentrations. nih.gov |

This integrated approach allows for a more holistic assessment of the ecological risks posed by PBDEs. However, the accuracy of these models for specific congeners like this compound is limited by the availability of congener-specific data.

Remediation Technologies and Management Strategies Research Perspectives

Advanced Oxidation Processes (AOPs) Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). nrel.gov These processes are considered promising for the destruction of recalcitrant compounds like PBDEs. researchgate.netmdpi.com

The effectiveness of AOPs can be influenced by various factors. For example, the photodegradation of 2,4,4'-tribromodiphenyl ether (BDE-28) was affected by the type of surfactant present, with some enhancing the degradation rate and others having an inhibitory effect due to light-shielding. rsc.org Similarly, the presence of other substances in the water, such as nitrate, sulfate (B86663), bicarbonate, and humic acid, was found to be unfavorable for the degradation of BDE-209. nih.gov

Bioremediation Approaches

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to remove or neutralize pollutants from a contaminated site. agriscigroup.us This approach is considered a potentially cost-effective and environmentally friendly alternative to traditional remediation methods. mdpi.com

Microbial Remediation Studies (e.g., specific bacterial strains, composting)

Microbial degradation is a key process in the natural attenuation of PBDEs. Research has identified several bacterial strains capable of degrading various PBDE congeners under both aerobic and anaerobic conditions.

Anaerobic reductive debromination is a significant pathway for the breakdown of higher brominated PBDEs. nih.gov Studies have shown that anaerobic microorganisms from soils and sediments can debrominate octa-BDE mixtures, leading to the formation of less-brominated congeners like tetra- and tri-BDEs. asm.org While specific studies on the microbial degradation of BDE-66 are limited, it has been identified as a potential indicator for the reductive debromination of higher brominated diphenyl ethers. researchgate.net This suggests that BDE-66 is likely an intermediate in the anaerobic degradation pathway of more highly brominated congeners. Research on Dehalococcoides mccartyi strains has shown their ability to metabolically debrominate penta- and tetra-BDEs to the non-toxic diphenyl ether. nih.govnih.gov One study reported that a coculture containing Dehalococcoides and Desulfovibrio species could completely debrominate BDE-47, BDE-99, and BDE-100. acs.org

Aerobic degradation of PBDEs has also been demonstrated. The white-rot fungus Phanerochaete chrysosporium has been shown to effectively degrade BDE-47, with its extracellular enzymes playing a crucial role. researchgate.netnih.gov The degradation pathway primarily involved hydroxylation. researchgate.netnih.gov Certain PCB-degrading bacteria, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have also been found to degrade a range of PBDEs from mono- to penta-BDEs. nih.gov

Composting is another bioremediation strategy that has been investigated for PBDE-contaminated soil. A study on the degradation of BDE-47 in soil found that composting with agricultural waste significantly enhanced its degradation rate by nearly 15% over 45 days compared to natural attenuation. asm.org The microbial community structure, particularly the bacterial community, was significantly affected by the presence of BDE-47 during the composting process. asm.org

Table 1: Microbial Remediation Studies of Tetrabromodiphenyl Ethers

| PBDE Congener | Microorganism/Process | Key Findings | Reference |

| Octa-BDE mixture | Anaerobic bacteria from soils/sediments | Debromination to tetra-, tri-, and di-BDEs observed. | asm.org |

| Penta- and Tetra-BDEs | Dehalococcoides mccartyi strain TZ50 | Complete debromination to diphenyl ether. | nih.gov |

| BDE-47 | Phanerochaete chrysosporium | Effective degradation via hydroxylation by extracellular enzymes. | researchgate.netnih.gov |

| BDE-47 | Agricultural Waste Composting | Degradation rate enhanced by almost 15% after 45 days. | asm.org |

| Mono- to Penta-BDEs | Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 | Capable of degrading a range of lower-brominated PBDEs. | nih.gov |

Phytoremediation Potential

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. researchgate.net This technology is being explored for its potential to remediate PBDE-contaminated soils and sediments.

Research has demonstrated that various plants can take up and accumulate PBDEs. A study investigating the phytoremediation of BDE-209 found that rice cultivars (Oryza sativa) and common reed (Phragmites australis) could remove and accumulate the compound from spiked soil. hkbu.edu.hk The study also noted that combining photocatalysis with a constructed wetland system enhanced the removal of BDE-209, suggesting that the initial breakdown of the compound by photocatalysis increased its bioavailability for plant uptake and degradation. hkbu.edu.hk While specific research on the phytoremediation of BDE-66 is lacking, the findings for other PBDEs indicate a potential for this technology to be applied to BDE-66 contamination.

Adsorption-Based Remediation Research

Adsorption is a surface phenomenon where contaminants are removed from a liquid or gas phase by accumulating on the surface of a solid adsorbent material. This technology is widely studied for the removal of various pollutants from water and soil.

A variety of materials are being investigated for their potential to adsorb PBDEs. Metal-organic frameworks (MOFs), such as UiO-66, and their composites have shown promise for adsorbing organic contaminants. rsc.orgresearchgate.net For example, a composite of UiO-66 and graphene oxide demonstrated enhanced adsorption capacity for the pharmaceutical carbamazepine. researchgate.net While direct studies on the adsorption of BDE-66 are scarce, research on related compounds provides valuable insights. Theoretical studies have explored the adsorption of hydroxylated metabolites of BDE-47 onto boron nitride nanotubes, suggesting that such nanomaterials could be effective for capturing PBDE derivatives. mdpi.com

Nanomaterial-Based Remediation Technologies Research

Nanoremediation involves the use of nanoscale materials for environmental cleanup. mdpi.comnih.gov These materials have a high surface-area-to-volume ratio, which can enhance their reactivity and effectiveness in degrading pollutants. rsc.org

Several types of nanomaterials are being researched for the remediation of halogenated organic compounds like PBDEs. rsc.org Nano zero-valent iron (nZVI) is one of the most frequently studied nanomaterials for this purpose. mdpi.com Bimetallic systems, such as palladium-coated iron (Pd/Fe) nanoparticles, have been shown to be effective in degrading BDE-47. mdpi.com The degradation mechanism primarily involves reductive debromination. mdpi.com

Nanomaterials can also be used in combination with other remediation technologies. For instance, nano-scaled titanium dioxide (TiO2) has been used as a photocatalyst in advanced oxidation processes to degrade BDE-209. hkbu.edu.hk The study found that a combination of anatase and rutile forms of TiO2 was effective in breaking down the highly brominated compound into less brominated congeners, including tetra-BDEs. hkbu.edu.hk Magnetic nanoparticles are also being explored for their potential in pollution treatment due to their high adsorption capacity and ease of separation from treated water using an external magnetic field. rsc.org

Table 2: Nanomaterial-Based Remediation Studies for PBDEs

| PBDE Congener | Nanomaterial | Remediation Technology | Key Findings | Reference |

| BDE-47 | Pd/Ni foam electrodes | Electrochemical Reduction | 94.3% removal in the first cycle. | mdpi.com |

| BDE-209 | Nano-scaled Titanium Dioxide (TiO2) | Photocatalysis (AOP) | Half-life of 3.05 days under visible light; degradation to tetra- and penta-BDEs. | hkbu.edu.hk |

| 6-OH-BDE-47 | Boron Nitride Nanotubes | Adsorption (Theoretical) | Investigated the potential for adsorption of PBDE metabolites. | mdpi.com |

| Cadmium (as a model pollutant) | UIO-66-MnFe2O4-TiO2 magnetic nanocomposites | Adsorption | High adsorption capacity and magnetic separability. | rsc.org |

Regulatory Science and Policy Research for 2,3,3 ,4 Tetrabromodiphenyl Ether

Research Informing International Conventions (e.g., Stockholm Convention)

Scientific research has been instrumental in the inclusion of tetrabromodiphenyl ethers under the umbrella of international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). state.gov The Convention aims to protect human health and the environment from chemicals that are toxic, persist in the environment, bioaccumulate in organisms, and can be transported over long distances. state.gov

While the Stockholm Convention's listing for "Tetrabromodiphenyl ether and pentabromodiphenyl ether" explicitly names 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), it also encompasses "other tetra- and pentabromodiphenyl ethers present in commercial pentabromodiphenyl ether". pops.int Research has shown that the commercial pentabromodiphenyl ether (pentaBDE) mixture, such as DE-71™, contains various congeners. epa.gov Specifically, studies have identified the presence of 2,3,3',4-Tetrabromodiphenyl ether (BDE-66) in these commercial formulations, albeit at lower concentrations of around 1% or less. epa.gov

This research finding was crucial for the regulatory process. The identification of BDE-66 within these widely used commercial flame retardant mixtures provided a direct link to the criteria for listing under the Stockholm Convention. pops.intbrsmeas.org The Convention's approach is to regulate the entire commercial mixture due to the difficulty of separating individual congeners and the similar hazardous properties they are presumed to share. basel.int Consequently, by being a component of the commercial pentaBDE mixture, this compound falls under the production and use restrictions of the Stockholm Convention. pops.int Parties to the Convention are obligated to eliminate the production and use of these chemicals, with certain specific exemptions that are periodically reviewed and are set to expire. brsmeas.orgpops.int

National and Regional Regulatory Frameworks (Research Support)

On a national and regional level, scientific research provides the foundation for regulatory frameworks governing chemicals like this compound. In the United States, the Environmental Protection Agency (EPA) conducts toxicological reviews and maintains the Integrated Risk Information System (IRIS) to provide scientific support for decision-making. epa.gov

Scientific Basis for Chemical Management and Restrictions

The management and restriction of this compound are founded on a substantial body of scientific evidence demonstrating its potential for adverse environmental and health effects. As a member of the polybrominated diphenyl ethers (PBDEs) class, it is recognized as a persistent organic pollutant (POP). mdpi.com

Research has highlighted several key characteristics of PBDEs, including this compound, that warrant their restriction:

Persistence: These compounds resist degradation in the environment, leading to their long-term presence. nih.gov

Bioaccumulation: Being lipophilic (fat-soluble), they accumulate in the fatty tissues of organisms, with concentrations increasing up the food chain (biomagnification). mdpi.com

Toxicity: Studies have indicated a range of toxic effects. Research on the congener BDE-47, which is structurally similar to BDE-66, has shown it to be more toxic than some other PBDE congeners. mdpi.com Toxic effects observed in various organisms include neurotoxicity, developmental toxicity, and disruption of the endocrine system. researchgate.netmdpi.comnih.gov

Long-Range Transport: PBDEs can be transported over long distances through atmospheric and oceanic currents, leading to their presence in remote ecosystems like the Arctic. researchgate.net

The table below summarizes some of the research findings on the toxicity of tetrabromodiphenyl ethers, which provide the scientific rationale for their management.

| Research Area | Key Findings |

| Neurotoxicity | Exposure to PBDEs during development can interfere with brain development and has been linked to neurobehavioral changes. researchgate.netmdpi.com |

| Endocrine Disruption | PBDEs have a structural similarity to thyroid hormones and can disrupt their function. nih.gov |

| Environmental Toxicity | PBDEs are toxic to various marine organisms, including microalgae, affecting their growth and survival. mdpi.comnih.gov |

| Metabolic Effects | Developmental exposure to BDE-47 has been shown to permanently alter lipid metabolism in animal studies. nih.gov |

These research findings collectively form the scientific basis for the restrictions placed on this compound and other PBDEs, aiming to mitigate their impact on ecosystems and human health.

Knowledge Gaps and Future Research Directions

Unidentified Environmental Transformation Products

While the primary structure of BDE-68 is known, its environmental transformation is a "black box" that remains largely unexplored. Under environmental conditions, BDE-68 is subject to various degradation processes that can lead to a multitude of transformation products, many of which have not yet been identified.

Studies on related compounds provide clues to what these products might be. For instance, the photodegradation of hydroxylated PBDEs, such as 2'-HO-BDE-68, is known to produce a range of photoproducts, including dihydroxylated polybromodiphenyl ethers and brominated dibenzo-p-dioxins. nih.gov Direct photolysis and photooxidation can cleave the ether bond, resulting in compounds like 2,4-dibromophenol (B41371). nih.gov Similarly, the photodegradation of the closely related BDE-47 on microplastics yields products from debromination, hydroxylation, and the breaking of the carbon-oxygen bond. nih.gov